molecular formula C16H19Cl2N3O2 B4962305 4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide

4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide

Cat. No.: B4962305
M. Wt: 356.2 g/mol
InChI Key: VWDIBKBXOACWRL-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a dichlorophenoxy group and an imidazolylpropyl group, making it a versatile molecule in chemical synthesis and biological research.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(3-imidazol-1-ylpropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O2/c17-13-4-5-15(14(18)11-13)23-10-1-3-16(22)20-6-2-8-21-9-7-19-12-21/h4-5,7,9,11-12H,1-3,6,8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDIBKBXOACWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide typically involves a multi-step process:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with a suitable alkylating agent to form the dichlorophenoxy intermediate.

    Attachment of the Imidazolylpropyl Group: The intermediate is then reacted with 3-(1H-imidazol-1-yl)propylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dichlorophenoxy)butanoic acid
  • N-[3-(1H-imidazol-1-yl)propyl]butanamide
  • 2,4-dichlorophenoxyacetic acid

Uniqueness

4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide is unique due to its combined dichlorophenoxy and imidazolylpropyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.

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